molecular formula C18H17N3O3S B228546 2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide

2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide

Cat. No. B228546
M. Wt: 355.4 g/mol
InChI Key: WWMJBWYJNHKKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known for its anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide has been extensively studied for its potential applications in various fields. The compound has shown promising results in anti-inflammatory, anti-cancer, and anti-diabetic research. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation.

Mechanism of Action

The mechanism of action of 2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide involves the inhibition of various enzymes, including COX-2. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting the activity of COX-2, the compound reduces inflammation. Additionally, the compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide have been extensively studied. The compound has been found to reduce inflammation, induce apoptosis in cancer cells, and improve insulin sensitivity in diabetic patients. It has also been found to have antioxidant properties, which can help prevent oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide in lab experiments is its potential applications in various fields. The compound has shown promising results in anti-inflammatory, anti-cancer, and anti-diabetic research. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of the compound.

Future Directions

There are several future directions for the research of 2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide. One potential direction is the development of new drugs based on the compound. The compound has shown promising results in anti-inflammatory, anti-cancer, and anti-diabetic research, and further studies could lead to the development of new drugs for these conditions. Additionally, further studies are needed to determine the optimal dosage and potential side effects of the compound.

Synthesis Methods

The synthesis method of 2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide involves the reaction of benzyl isothiocyanate with 2-aminothiophenol to form 3-benzylthio-2-aminothiophenol. This compound is then reacted with ethyl chloroacetate to form 2-[(3-benzylthio-2-thioxo-thiazolidin-5-yl)-phenyl-amino]-acetate. Finally, the compound is hydrolyzed to form 2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide.

properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(N-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino)acetamide

InChI

InChI=1S/C18H17N3O3S/c19-15(22)12-20(14-9-5-2-6-10-14)17-16(23)21(18(24)25-17)11-13-7-3-1-4-8-13/h1-10,17H,11-12H2,(H2,19,22)

InChI Key

WWMJBWYJNHKKKG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=CC=C3

Origin of Product

United States

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